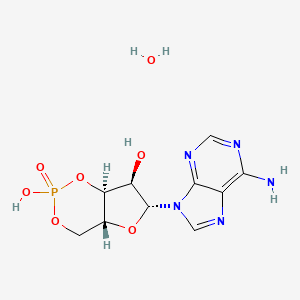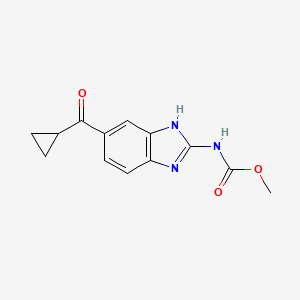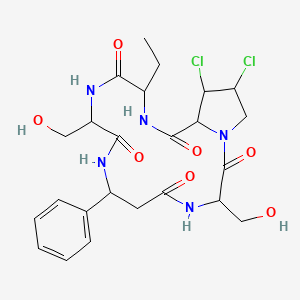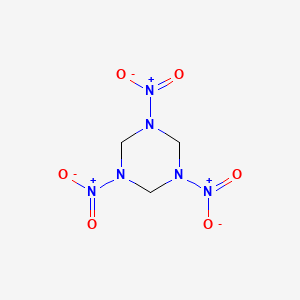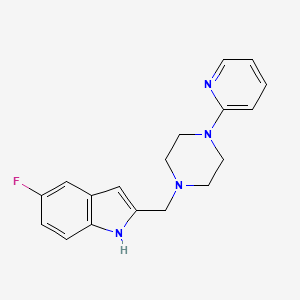
5-Fluoro-2-(4-pyridin-2-yl-piperazin-1-ylmethyl)-1H-indole
説明
“5-Fluoro-2-(4-pyridin-2-yl-piperazin-1-ylmethyl)-1H-indole” is a compound related to quinolone and pharmaceutical compositions .
Synthesis Analysis
The synthesis of this compound is likely complex and would involve several stages, but specific details were not available in the search results .Chemical Reactions Analysis
Specific details on the chemical reactions involving this compound were not available in the search results .科学的研究の応用
Neuroscience Research
CP-226269 is primarily used in neuroscience research as a D4 dopamine receptor agonist . It has an EC50 of 32 nM, indicating its potent activity at this receptor subtype . This specificity is valuable for studying the role of D4 receptors in the brain, which are implicated in various neurological and psychiatric conditions .
Psychiatric Disorder Modeling
The compound’s ability to selectively activate D4 receptors makes it a useful tool for creating models of psychiatric disorders such as schizophrenia . Researchers use CP-226269 to understand the dopaminergic system’s involvement in these conditions and to explore potential therapeutic approaches .
Pharmacological Studies
In pharmacology, CP-226269 aids in the classification and signal transduction studies of dopamine receptors. It is featured in the Handbook of Receptor Classification and Signal Transduction, which underscores its importance in receptor pharmacology .
Drug Development
As a research tool, CP-226269 helps in the development of new drugs targeting the dopamine system. Its well-characterized receptor activity provides a benchmark for comparing the efficacy of novel compounds .
Cellular Signaling Pathways
The compound induces calcium flux in cells expressing human dopamine D4 receptors, which is a critical process in cellular signaling pathways. This application is essential for understanding how dopamine influences intracellular communication .
Neuropharmacology
In neuropharmacology, CP-226269 is used to study the effects of dopamine receptor activation on neuronal function . It helps in dissecting the complex mechanisms by which dopamine modulates neural circuits .
Behavioral Studies
Researchers employ CP-226269 to observe changes in animal behavior upon D4 receptor activation. This can provide insights into the role of dopamine in regulating mood, motivation, and reward .
Molecular Biology
On a molecular level, CP-226269 is used to study phospholipid methylation in neuroblastoma cells. This process is significant for understanding the molecular basis of mental illnesses like schizophrenia .
作用機序
Target of Action
CP-226269, also known as 5-Fluoro-2-(4-pyridin-2-yl-piperazin-1-ylmethyl)-1H-indole, is a drug that acts as a dopamine agonist selective for the D4 subtype . The D4 receptor is a type of dopamine receptor, a class of metabotropic G protein-coupled receptors that are prominent in the central nervous system.
Mode of Action
As a D4 dopamine receptor agonist , CP-226269 binds to the D4 receptors, mimicking the action of dopamine, a neurotransmitter that is naturally produced in the brain . This binding action activates the D4 receptors, leading to a series of intracellular events .
Biochemical Pathways
Upon activation of the D4 receptors by CP-226269, there is an induction of calcium flux . Calcium ions play a crucial role in cellular signaling, and their influx into the cell can trigger various downstream effects, including the activation of calcium-dependent signal transduction pathways .
Pharmacokinetics
As a small molecule drug , it is likely to be well-absorbed and distributed throughout the body. Its metabolism and excretion would typically involve hepatic (liver) metabolism and renal (kidney) excretion, but the specifics would need further investigation.
Result of Action
The activation of D4 receptors by CP-226269 can have various molecular and cellular effects. For instance, it has been shown to induce phospholipid methylation in SK-N-MC neuroblastoma cells, which endogenously express dopamine D1 and D4 receptors . This suggests that CP-226269 may have potential implications for mental illnesses such as schizophrenia .
特性
IUPAC Name |
5-fluoro-2-[(4-pyridin-2-ylpiperazin-1-yl)methyl]-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN4/c19-15-4-5-17-14(11-15)12-16(21-17)13-22-7-9-23(10-8-22)18-3-1-2-6-20-18/h1-6,11-12,21H,7-10,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQOIDBZLMJMYCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(N2)C=CC(=C3)F)C4=CC=CC=N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70430875 | |
| Record name | 5-Fluoro-2-(4-pyridin-2-yl-piperazin-1-ylmethyl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70430875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-fluoro-2-[(4-pyridin-2-ylpiperazin-1-yl)methyl]-1H-indole | |
CAS RN |
220941-93-5 | |
| Record name | 5-Fluoro-2-[[4-(2-pyridinyl)-1-piperazinyl]methyl]-1H-indole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=220941-93-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | CP-226269 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0220941935 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Fluoro-2-(4-pyridin-2-yl-piperazin-1-ylmethyl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70430875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CP-226269 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WX4CVT9DYH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



